

An In-depth Technical Guide to 4-Methylthiazole-carbaldehyde Isomers

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Compound of Interest

Compound Name: 4-Methylthiazole-2-carbaldehyde

Cat. No.: B075903

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Disclaimer: Initial research indicates that the requested compound, **4-Methylthiazole-2-carbaldehyde**, is not a readily available or well-documented chemical entity. This guide will therefore focus on the two commercially available and well-characterized isomers: 4-Methylthiazole-5-carbaldehyde and 2-Methylthiazole-4-carbaldehyde, with a primary emphasis on the former due to the extensive availability of data. It is presumed that the user's interest lies in one of these isomers.

This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, and synthesis protocols for 4-Methylthiazole-5-carbaldehyde and a comparative summary for 2-Methylthiazole-4-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

4-Methylthiazole-5-carbaldehyde

4-Methylthiazole-5-carbaldehyde is a key intermediate in the synthesis of various pharmaceuticals, most notably the third-generation cephalosporin antibiotic, Cefditoren pivoxil^{[1][2]}.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Methylthiazole-5-carbaldehyde is presented in the table below.

Property	Value	Source
Molecular Formula	C ₅ H ₅ NOS	[3]
Molecular Weight	127.16 g/mol	
CAS Number	82294-70-0	[3]
IUPAC Name	4-methyl-1,3-thiazole-5-carbaldehyde	[3]
Synonyms	5-Formyl-4-methylthiazole, 4-Methyl-5-thiazolecarboxaldehyde	[3]
Appearance	Solid	[4]
Melting Point	74-78 °C	
Boiling Point	118 °C at 21 mmHg	[4]
Solubility	Soluble in water (est. 7956 mg/L at 25 °C)	[5]
InChI	1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3	[3]
SMILES	CC1=C(SC=N1)C=O	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 4-Methylthiazole-5-carbaldehyde.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR (300 MHz, CDCl₃): δ 10.11 (s, 1H, -CHO), 8.95 (s, 1H, 2-CH), 2.76 (s, 3H, -CH₃)[2].
- ¹³C-NMR (75 MHz, CDCl₃): δ 182.42 (-CHO), 161.84 (C5), 158.85 (C2), 132.84 (C4), 16.22 (-CH₃)[2].

1.2.2. Infrared (IR) Spectroscopy

- FTIR (KBr, cm^{-1}): 3447 (m, w), 3091 (s), 2869 (s), 1660 (s, C=O stretch), 1522 (s), 1409 (s), 1319 (s)[2]. The spectrum is also available via ATR-IR[3].

1.2.3. Mass Spectrometry (MS)

- GC-MS: The mass spectrum shows a top peak at m/z 127, corresponding to the molecular ion $[\text{M}]^+$. Other significant peaks are observed at m/z 71 and 45[3].

Chemical Synthesis

Several synthetic routes for 4-Methylthiazole-5-carbaldehyde have been reported. A common and efficient method involves the oxidation of 4-methyl-5-hydroxymethylthiazole or the reduction of a 4-methylthiazole-5-carboxylic acid derivative[1][2].

1.3.1. Experimental Protocol: Oxidation of 4-Methyl-5-hydroxymethylthiazole

This protocol is based on the oxidation using sodium hypochlorite in the presence of a TEMPO catalyst[1].

Materials:

- 4-Methyl-5-hydroxymethylthiazole
- Dichloromethane (DCM)
- Sodium bicarbonate solution
- Potassium bromide (KBr) solution
- TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, free radical)
- Sodium hypochlorite (NaOCl) solution
- Sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 4-Methyl-5-hydroxymethylthiazole in dichloromethane.

- Add sodium bicarbonate solution and stir for 5-10 minutes at 30-32°C.
- Cool the reaction mixture to 0°C.
- Add KBr solution and TEMPO in a single lot.
- Slowly add sodium hypochlorite solution over 1 hour, maintaining the temperature at 0-2°C.
- Monitor the reaction progress by HPLC.
- Upon completion, separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with alkaline solution and then brine.
- Dry the organic layer over sodium sulfate and filter.
- Evaporate the solvent under reduced pressure to obtain 4-Methyl-5-formyl-1,3-thiazole.

1.3.2. Experimental Protocol: Rosenmund Reduction of 4-Methylthiazole-5-carboxylic acid chloride

This eco-friendly method involves the palladium-catalyzed hydrogenation of the corresponding acid chloride[2].

Materials:

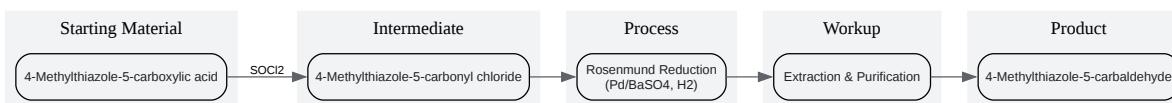
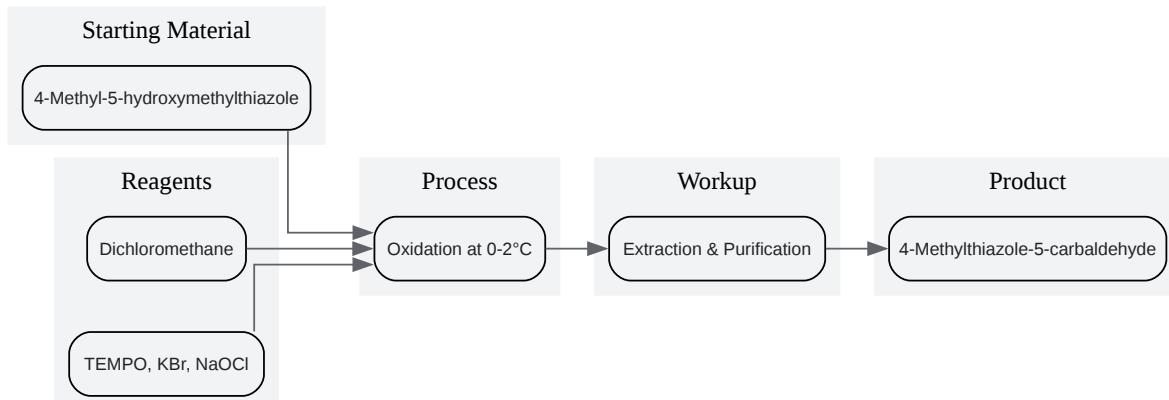
- 4-Methylthiazole-5-carboxylic acid
- Thionyl chloride
- Xylene
- Pd/BaSO₄ catalyst
- Hydrogen gas
- 10% Hydrochloric acid

- Sodium carbonate
- Chloroform

Procedure:

- Synthesis of 4-methylthiazole-5-carboxylic acid chloride: Reflux 4-methylthiazole-5-carboxylic acid with thionyl chloride for 2 hours. Distill off excess thionyl chloride under reduced pressure. The crude product is used directly in the next step.
- Hydrogenation: Add xylene to the freshly prepared carboxylic acid chloride.
- Add the Pd/BaSO₄ catalyst to the mixture.
- Heat the mixture to 140°C and pass hydrogen gas through it.
- Monitor the reaction by TLC.
- Once the reaction is complete, filter the mixture and extract with 10% HCl.
- Neutralize the aqueous solution to pH 8 with sodium carbonate.
- Extract the product with chloroform.
- Distill the chloroform to obtain the pure product.

Synthesis Workflow Diagrams



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